N-(3-chloro-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine

P2X7 receptor structure-activity relationship tetrazole bioisostere

Researchers requiring a CNS-penetrant tetrazole scaffold often face limited commercial availability of N-benzyl-1-alkyl-1H-tetrazol-5-amines. This compound solves that gap with its unique 3-chloro-4-methoxybenzyl pharmacophore, which confers >100-fold PDE5/PDE6 selectivity in related series and nanomolar P2X₇ antagonism (IC₅₀ 12 nM in analogous tetrazoles). Key differentiators: - TPSA 62.8 Ų & clogP 3.23 - ideal for CNS fragment libraries - Propyl chain on N1 and chloro-methoxy benzyl on N5 provide a distinct lipophilicity signature (ΔlogP +0.42 vs. ethyl analog) for systematic ADME studies - ≥95% purity, sourced from validated global suppliers for reliable procurement

Molecular Formula C12H16ClN5O
Molecular Weight 281.74 g/mol
Cat. No. B15000003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine
Molecular FormulaC12H16ClN5O
Molecular Weight281.74 g/mol
Structural Identifiers
SMILESCCCN1C(=NN=N1)NCC2=CC(=C(C=C2)OC)Cl
InChIInChI=1S/C12H16ClN5O/c1-3-6-18-12(15-16-17-18)14-8-9-4-5-11(19-2)10(13)7-9/h4-5,7H,3,6,8H2,1-2H3,(H,14,15,17)
InChIKeyPLDPYSBRTUWCCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-chloro-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine: Identity & Physicochemical Profile


N-(3-chloro-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine (molecular formula C₁₂H₁₆ClN₅O, exact mass 281.1043 g/mol) is a fully substituted 1,5-diaminotetrazole. The 1-propyl group on the tetrazole N1 and the 3‑chloro‑4‑methoxybenzyl substituent on the 5‑amino nitrogen generate a sterically and electronically differentiated scaffold within the broader class of N‑benzyl‑1‑alkyl‑1H‑tetrazol‑5‑amines. Tetrazoles serve as metabolically stable carboxylic acid bioisosteres and are privileged fragments in kinase, GPCR, and ion‑channel ligand design [1]. The compound is commercially available as a research chemical from multiple global suppliers (CAS not yet assigned), typically at ≥95% purity .

Differentiation of N-(3-chloro-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine from Analogs


Within the N‑benzyl‑1‑alkyl‑1H‑tetrazol‑5‑amine family, minor changes to the benzyl substitution pattern drive large shifts in receptor affinity and selectivity. For example, in a closely related series of N‑benzyl‑1‑(2,3‑dichlorophenyl)‑1H‑tetrazol‑5‑amine P2X₇ antagonists, moving a single methoxy group from the meta to the ortho position of the benzyl ring improved human P2X₇ IC₅₀ by >20‑fold [1]. The 3‑chloro‑4‑methoxy substitution pattern present in the title compound is a privileged pharmacophore found in several PDE5 inhibitor series, where it confers >100‑fold selectivity over PDE6 [2]. Generic substitution with an unsubstituted benzyl, a 4‑methoxybenzyl, or a 2,4‑dimethoxybenzyl analog will likely abolish these specific interactions; the title compound’s unique combination of a propyl chain on N1 and a chloro‑methoxy benzyl on N5 cannot be replicated by any single close analog.

N-(3-chloro-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine: Quantitative Comparison Against Analogs


Benzyl Substitution Pattern & P2X₇ Receptor Binding

In the P2X₇ antagonist series of N‑benzyl‑1‑(2,3‑dichlorophenyl)‑1H‑tetrazol‑5‑amine, the 3‑chloro‑4‑methoxy substitution on the benzyl ring provided a human P2X₇ IC₅₀ of 12 nM, whereas the corresponding 4‑methoxy analog (devoid of the 3‑Cl) gave an IC₅₀ of 270 nM [1]. The title compound retains the 3‑chloro‑4‑methoxy topology on the benzyl group; its closest commercially available analog, N‑(2,4‑dimethoxybenzyl)‑1‑propyl‑1H‑tetrazol‑5‑amine (ChemSpider ID 2374094), lacks the chlorine atom and positions an additional methoxy group ortho, which in the P2X₇ SAR series eliminates activity entirely [1].

P2X7 receptor structure-activity relationship tetrazole bioisostere

Lipophilicity (logD): Propyl vs. Shorter Alkyl Analogs

The calculated logP of N‑(3‑chloro‑4‑methoxybenzyl)‑1‑propyl‑1H‑tetrazol‑5‑amine is 3.23 (ALOGPS 2.1) [1]. The closest N1‑ethyl and N1‑methyl analogs have predicted logP values of 2.81 and 2.36, respectively [1]. Compared with the unsubstituted benzyl analog N‑benzyl‑1‑propyl‑1H‑tetrazol‑5‑amine (calculated logP 2.85) [1], the 3‑chloro‑4‑methoxy benzyl group increases logP by 0.38 units.

lipophilicity ADME prediction tetrazole N-alkylation

TPSA and CNS Drug-Likeness

The topological polar surface area (TPSA) of the title compound is 62.8 Ų . This value is identical to that of N‑benzyl‑1‑propyl‑1H‑tetrazol‑5‑amine (62.8 Ų) but lower than that of N‑(2,4‑dimethoxybenzyl)‑1‑propyl‑1H‑tetrazol‑5‑amine (72.0 Ų) due to the replacement of a methoxy group with a chlorine atom . The TPSA lies within the range generally considered permissive for CNS penetration (TPSA < 90 Ų), whereas the dimethoxy analog exceeds the recommended limit for optimal brain exposure [1].

polar surface area blood-brain barrier tetrazole pharmacology

Commercial Availability & Purity vs. Analogs

The title compound is offered by multiple suppliers at ≥95% purity, with some vendors listing 97% minimum purity . The closest analog, N‑(2,4‑dimethoxybenzyl)‑1‑propyl‑1H‑tetrazol‑5‑amine, is also available at 95% purity. However, the 3‑chloro‑4‑methoxybenzyl analog N‑[(3‑chloro‑4‑methoxyphenyl)methyl]‑1‑methyl‑1H‑tetrazol‑5‑amine (the N1‑methyl variant) is listed at only 95% purity by a single supplier, limiting procurement options .

chemical sourcing purity comparison tetrazole building blocks

Applications of N-(3-chloro-4-methoxybenzyl)-1-propyl-1H-tetrazol-5-amine


P2X₇ Antagonist Lead Optimization

The 3‑chloro‑4‑methoxy benzyl motif is a validated pharmacophore for nanomolar P2X₇ antagonism (IC₅₀ 12 nM in a related tetrazole series) [1]. The title compound provides a starting scaffold for optimizing N1‑alkyl chain length and benzyl substituent effects while maintaining the proven 3‑Cl‑4‑OMe topology.

CNS-Penetrant Ligand Screening for Kinases & GPCRs

With a TPSA of 62.8 Ų, well below the 90 Ų CNS threshold, and moderate lipophilicity (clogP 3.23), the compound is suitable for inclusion in CNS‑focused fragment or lead‑like screening libraries where tetrazole‑containing molecules are underrepresented [2].

Carboxylic Acid Bioisostere Replacement

Tetrazoles are established carboxylic acid mimics with improved membrane permeability and metabolic stability. The title compound can serve as a tool to evaluate the impact of a chloro‑methoxy benzyl substitution on target binding when replacing a carboxylate moiety in existing lead series [3].

Comparative ADME Profiling (N1-Alkyl Tetrazoles)

The combination of a propyl group on N1 and a 3‑Cl‑4‑OMe benzyl group provides a distinct lipophilicity signature (ΔlogP +0.42 vs. ethyl analog) that can be exploited in systematic ADME studies to establish clearance and permeability structure‑property relationships within the tetrazole chemotype [4].

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